Pyresmethrin

Description

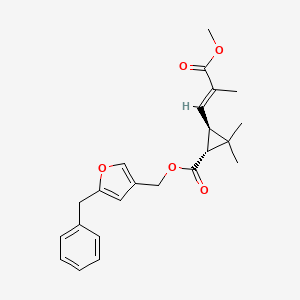

Pyresmethrin is a synthetic pyrethroid insecticide with the chemical formula C₂₃H₂₆O₅ and a molecular weight of 382.44 g/mol . Its IUPAC name is [5-(phenylmethyl)-3-furanyl]methyl 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethylcyclopropanecarboxylate, characterized by a cyclopropane ring, a furanyl group, and a methoxy-oxo substituent . It is registered under CAS No. 24624-58-6 and is primarily used in agricultural and household pest control due to its neurotoxic effects on insects . This compound exists as a trans-(±) isomer mixture, which influences its biological activity and environmental stability .

Properties

CAS No. |

24624-58-6 |

|---|---|

Molecular Formula |

C23H26O5 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

(5-benzylfuran-3-yl)methyl (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H26O5/c1-15(21(24)26-4)10-19-20(23(19,2)3)22(25)28-14-17-12-18(27-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/b15-10+/t19-,20+/m1/s1 |

InChI Key |

YSEUOPNOQRVVDY-OGEJUEGTSA-N |

Isomeric SMILES |

C/C(=C\[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)/C(=O)OC |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyresmethrin involves several key steps:

Formation of the cyclopropane ring: This is achieved through the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.

Introduction of the furan ring: The furan ring is introduced via a series of reactions involving the appropriate furan derivative.

Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with the furan derivative to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These are used to control the reaction conditions precisely.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Pyresmethrin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at various positions on the this compound molecule.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Pyresmethrin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.

Biology: Investigated for its effects on insect physiology and behavior.

Medicine: Explored for potential therapeutic applications due to its insecticidal properties.

Industry: Widely used in the formulation of insecticides for agricultural and domestic use

Mechanism of Action

Pyresmethrin exerts its insecticidal effects by targeting the sodium channels in the nerve cells of insects. It disrupts the normal function of these channels, leading to prolonged depolarization of the nerve cell membrane. This results in paralysis and eventual death of the insect . The molecular targets include the sodium channel protein type 1 subunit alpha, which is crucial for the proper functioning of the nervous system in insects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyresmethrin belongs to the pyrethroid class, which includes compounds like resmethrin , bioresmethrin , permethrin , and cypermethrin . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Key Pyrethroids

Key Differences

Structural Variations: this compound’s methoxy-oxo group distinguishes it from resmethrin and bioresmethrin, which lack this substituent . This group may enhance photostability compared to resmethrin, which degrades faster under UV light .

Isomerism and Bioactivity :

- This compound’s trans-(±) isomerism contrasts with bioresmethrin’s 1R,trans configuration, which is 10–100 times more potent against insects .

- Permethrin’s dichlorovinyl group increases its persistence in the environment, whereas this compound’s methoxy-oxo group may facilitate faster degradation .

Cypermethrin’s cyano group enhances neurotoxicity, making it effective at lower doses but riskier for non-target organisms .

Table 2: Environmental and Metabolic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.